1,2-Dimethylcyclopentene

Description

Properties

IUPAC Name |

1,2-dimethylcyclopentene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWLAZADBEDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227306 | |

| Record name | 1,2-Dimethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-47-9 | |

| Record name | 1,2-Dimethylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dimethylcyclopentene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW29Q26UZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1,2-dimethylcyclopentene. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Chemical and Physical Properties

This compound is a cyclic alkene with the molecular formula C7H12.[1][2] It is a colorless liquid with a pungent odor.[2] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 765-47-9 | [1][2][4] |

| Molecular Formula | C7H12 | [1][2] |

| Molecular Weight | 96.17 g/mol | [2][3] |

| Melting Point | -90.4 °C | [2] |

| Boiling Point | 102.85 °C | [2] |

| Density | 0.7928 g/cm³ | [2] |

| Refractive Index | 1.4420 | [2] |

| Vapor Pressure | 33.9 mmHg at 25°C | [2] |

| InChI | InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3 | [1][3] |

| InChIKey | SZZWLAZADBEDQP-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | CC1=C(CCC1)C | [1][3] |

Molecular Structure

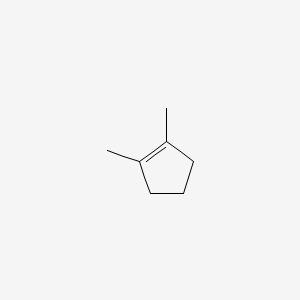

The structure of this compound consists of a five-membered carbon ring containing a double bond between carbons 1 and 2, each of which is also bonded to a methyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

A common method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol (B102604).[5]

Methodology:

-

Protonation of the Hydroxyl Group: 1,2-dimethylcyclopentanol is treated with a strong acid (e.g., sulfuric acid or phosphoric acid). The acid protonates the hydroxyl group, converting it into a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.

-

Elimination of a Proton: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, resulting in the formation of a double bond and yielding this compound.

It is important to control the reaction temperature to favor the elimination product over potential substitution byproducts.

The structure of this compound can be confirmed using various spectroscopic techniques.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the methyl protons and the protons on the cyclopentene (B43876) ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.[8]

-

¹³C NMR spectroscopy will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methyl groups and the rest of the ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=C stretching vibration for the double bond, typically in the region of 1640-1680 cm⁻¹. C-H stretching vibrations for the methyl and methylene (B1212753) groups will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 96). The fragmentation pattern can provide further structural information.

Chemical Reactivity and Signaling Pathways

This compound undergoes electrophilic addition reactions across the double bond. A classic example is the reaction with bromine (Br₂).[9]

The reaction proceeds via a bromonium ion intermediate. The bromide ion then attacks the bromonium ion from the side opposite to the bridging bromine atom (anti-addition). This results in the formation of trans-1,2-dibromo-1,2-dimethylcyclopentane as the major product.[9] A minor amount of the cis product may also be formed.

Caption: Reaction pathway for the bromination of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It may cause skin and eye irritation and may be fatal if swallowed and enters airways.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H12 | CID 69829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. homework.study.com [homework.study.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. lehigh.edu [lehigh.edu]

- 8. This compound(765-47-9) 1H NMR [m.chemicalbook.com]

- 9. brainly.com [brainly.com]

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dimethylcyclopentene. The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and drug development applications. This document includes a summary of quantitative physical data, detailed experimental protocols for synthesis and property determination, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1] Its structure, characterized by a five-membered ring with two adjacent methyl groups on the double bond, dictates its physical and chemical behavior.

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| Boiling Point | 105.8 - 106 °C at 760 mmHg | [2][3] |

| Melting Point | -90.4 °C | [2][3] |

| Density | 0.815 g/cm³ | [2] |

| Refractive Index | 1.456 | [2][4] |

| Vapor Pressure | 33.9 mmHg at 25°C | [2] |

| Critical Temperature | 301 °C | [3] |

| Critical Pressure | 33.4 atm | [3] |

| CAS Number | 765-47-9 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(CCC1)C | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-Dimethylcyclopentanol.[3] This reaction typically proceeds through an E1 elimination mechanism.

Materials:

-

1,2-Dimethylcyclopentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Collection flask

Procedure:

-

Place a measured amount of 1,2-Dimethylcyclopentanol into a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath to control the initial exothermic reaction.

-

Assemble a simple distillation apparatus with the round-bottom flask, a distillation head, a condenser, and a collection flask.

-

Gently heat the mixture using a heating mantle. The lower-boiling product, this compound, will distill over along with water.

-

Collect the distillate, which will appear as two phases (an aqueous layer and an organic layer).

-

Transfer the distillate to a separatory funnel and separate the organic layer (top layer) from the aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried liquid into a clean, dry flask.

-

The product can be further purified by fractional distillation to obtain high-purity this compound.

The boiling point can be accurately determined using the Thiele tube method, which is suitable for small sample volumes.[5]

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small glass vial (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Attach a small glass vial containing approximately 0.5 mL of this compound to a thermometer using a small rubber band.[5]

-

Place a capillary tube, with its open end down, into the vial.[5]

-

Insert the thermometer assembly into a Thiele tube, ensuring the vial is immersed in the mineral oil.

-

Gently heat the side arm of the Thiele tube. This creates a convection current that ensures uniform heating.[5]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until the bubbling is continuous, then remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[5]

The density of liquid this compound can be determined by measuring the mass of a known volume.[2][6]

Materials:

-

Digital balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

This compound sample

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer on a digital balance.

-

Add a precise volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Record the volume accurately, reading from the bottom of the meniscus if using a graduated cylinder.

-

Measure the total mass of the container and the liquid.

-

Subtract the mass of the empty container to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[2]

Mandatory Visualization

The synthesis of this compound from 1,2-Dimethylcyclopentanol proceeds via an E1 elimination mechanism, which is depicted in the following diagram.

Caption: E1 mechanism for the synthesis of this compound.

Spectral Information

Spectral data is crucial for the structural confirmation of this compound.

-

¹H NMR: Proton NMR spectra are available and can be used to confirm the presence and connectivity of the different types of protons in the molecule.[7]

-

IR Spectra: Infrared spectroscopy data is available, which can identify the characteristic C=C double bond stretching frequency of the alkene.[7]

-

Raman Spectra: Raman spectral data has also been documented.[7]

Safety and Handling

This compound is a flammable liquid and vapor. It may cause skin and eye irritation. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. homesciencetools.com [homesciencetools.com]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C7H12 | CID 69829 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of 1,2-Dimethylcyclopentene, a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities.

Core Molecular Information

This compound is a hydrocarbon with the chemical formula C₇H₁₂.[1] It is a flammable liquid and requires careful handling in a laboratory setting.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| CAS Number | 765-47-9 |

| Boiling Point | 105.8 °C at 760 mmHg |

| Melting Point | -90.4 °C |

| Density | 0.815 g/cm³ |

| Refractive Index | 1.456 |

| Vapor Pressure | 33.9 mmHg at 25°C |

| LogP | 2.50670 |

| Exact Mass | 96.093900383 Da |

Experimental Protocols

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol (B102604). This elimination reaction proceeds via an E1 mechanism.

Protocol: Acid-Catalyzed Dehydration of 1,2-Dimethylcyclopentanol

This protocol is adapted from established procedures for the dehydration of cyclic alcohols.

Materials:

-

1,2-Dimethylcyclopentanol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

-

Round-bottom flask (50 mL)

-

Fractional distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, place the desired amount of 1,2-dimethylcyclopentanol and add a few boiling chips.

-

Acid Addition: Carefully and with swirling, add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid to the flask.

-

Distillation: Assemble a fractional distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The this compound product will co-distill with water as it is formed. Collect the distillate in a receiving flask.

-

Work-up: Transfer the collected distillate to a separatory funnel.

-

Neutralization: Add 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Stopper the funnel, shake gently, and vent frequently to release any pressure from the evolution of CO₂. Allow the layers to separate and then discard the lower aqueous layer.

-

Washing: Wash the organic layer with water, separate, and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Isolation: Decant or filter the dried liquid to obtain the crude this compound. For higher purity, a final fractional distillation can be performed.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any isomeric byproducts.

-

Infrared (IR) Spectroscopy: To confirm the presence of a C=C bond and the absence of the -OH group from the starting alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final product.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

References

CAS number 765-47-9 properties and hazards

An In-depth Technical Guide on 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine) Initial research indicates a likely misidentification in the requested CAS number 765-47-9, which corresponds to 1,2-dimethylcyclopentene, a compound with limited publicly available data relevant to the target audience. The search results frequently cross-reference 2,2,6,6-Tetramethyl-4-piperidone (CAS 826-36-8), a compound with significant applications in industrial and pharmaceutical research. This guide will focus on the latter, assuming it to be the intended subject of inquiry.

2,2,6,6-Tetramethyl-4-piperidone, commonly known as triacetonamine (B117949), is a pivotal chemical intermediate.[1] Its primary applications are in the synthesis of Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[1][2] The sterically hindered amine structure of its derivatives imparts unique radical-scavenging and photostabilizing properties.[1]

Chemical and Physical Properties

Triacetonamine is a white to beige crystalline solid that is highly soluble in water and common organic solvents.[2][3]

Table 1: Physical and Chemical Properties of 2,2,6,6-Tetramethyl-4-piperidone

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 826-36-8 | [4] |

| Molecular Formula | C₉H₁₇NO | [3] |

| Molecular Weight | 155.24 g/mol | [4] |

| Appearance | White - beige powder or crystals | [3] |

| Melting Point | 34-38 °C (lit.) | |

| Boiling Point | 102-105 °C / 18 mmHg (lit.) | |

| Density | 1.065 g/cm³ at 20 °C | [5] |

| Vapor Pressure | 0.25 mmHg at 25 °C | [3] |

| Water Solubility | 249 g/L at 20 °C | [5] |

| logP (Octanol/Water Partition) | 1.16 (unprotonated at 25 °C) | [5] |

| pKa | 4.80 | [3] |

| Flash Point | 81 °C (177.8 °F) - Pensky-Martens closed cup | [6] |

| Refractive Index | 1.463 at 20 °C |[3] |

Synthesis Protocols

The industrial production of triacetonamine is typically achieved through the Robinson-Schöpf condensation of acetone (B3395972) and ammonia.[1]

Experimental Protocol: Synthesis from Phorone

A laboratory-scale synthesis has been described by Sandris and Ourisson.[7]

Materials:

-

Phorone (25 g, 180 mmol)[7]

-

Ammonium (B1175870) hydroxide (B78521) (180 mL)[7]

-

Concentrated HCl[7]

-

Sodium chloride[7]

-

Diethyl ether[7]

-

Anhydrous sodium sulfate[7]

Methodology:

-

Stir a mixture of phorone and ammonium hydroxide at 35°C for 12 hours.[7]

-

Cool the solution in an ice bath and acidify to pH 1 with concentrated HCl.[7]

-

Saturate the solution with NaCl and perform an ether extraction.[7]

-

Adjust the pH of the aqueous layer to 10 with ammonium hydroxide and re-extract with ether.[7]

-

Dry the combined ether extracts with anhydrous sodium sulfate (B86663) and evaporate the solvent in vacuo to obtain the product.[7]

This method reportedly yields approximately 78% of the desired product.[7]

Hazard Identification and Safety

2,2,6,6-Tetramethyl-4-piperidone is classified as a hazardous chemical. It is corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage.[5] It may also elicit an allergic skin reaction.[8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Statement | Reference(s) |

|---|---|---|---|

| Corrosive to metals | 1 | H290: May be corrosive to metals | [5] |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed | [5] |

| Skin corrosion | 1B | H314: Causes severe skin burns and eye damage | [5] |

| Skin sensitization | 1A | H317: May cause an allergic skin reaction | [8] |

| Serious eye damage | 1 | H314: Causes severe skin burns and eye damage | [5] |

| Aquatic hazard (long-term) | 3 | H412: Harmful to aquatic life with long lasting effects |[6] |

First Aid Measures:

-

Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately flush with soap and water for at least 15 minutes after removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Flush eyes with water for at least 15 minutes. Seek immediate medical attention.[3]

-

Ingestion: If conscious, give 2-4 cups of milk or water. Do not induce vomiting. Seek immediate medical attention.[3]

Toxicological Data

Table 3: Ecotoxicity Data

| Test | Species | Value | Exposure | Reference(s) |

|---|---|---|---|---|

| LC50 | Danio rerio (zebrafish) | 63 mg/L | 96 h | [5] |

| EC50 | Daphnia magna (water flea) | 281.2 mg/L | 48 h | [5] |

| EC50 | Desmodesmus subspicatus (algae) | 566.2 mg/L | 72 h |[5] |

In vivo studies have indicated that oral administration of triacetonamine can induce acute liver failure in rats at high doses.[9][10]

Applications in Research and Development

The utility of triacetonamine is primarily as a building block for more complex functional molecules.

Synthesis of Hindered Amine Light Stabilizers (HALS)

Triacetonamine is a crucial precursor for HALS, which are used to protect polymers from photodegradation.[1][2] The synthesis typically involves the reduction of the ketone to an alcohol, followed by esterification.[1]

Caption: Synthetic pathway to HALS from triacetonamine.

Precursor to TEMPO Radicals

Triacetonamine is a starting material for producing the stable free radical TEMPO and its derivatives.[11] These compounds are widely used as catalysts for selective oxidations and as spin labels in biophysical studies.[11]

Pharmaceutical Applications

Derivatives of triacetonamine have shown potential in several areas of pharmaceutical research:

-

Cardiovascular Drugs: It serves as an intermediate for the synthesis of anti-arrhythmic and antihypertensive agents.[2]

-

Antimicrobials: Amine N-halamine functionalized silica (B1680970) nanoparticles, derived from a triacetonamine precursor, have been shown to be potent antibiotics against Staphylococcus aureus and Escherichia coli.[12]

Analytical Methods

The characterization of 2,2,6,6-tetramethyl-4-piperidone is performed using standard analytical techniques.

-

Spectroscopy: Comprehensive mass spectrometry (GC-MS, MS-MS), NMR, IR, and UV/Visible spectroscopy data are available in public databases such as the NIST Chemistry WebBook.[4][13]

-

Chromatography: A reverse-phase HPLC method has been developed for its analysis.[14]

Experimental Workflow

The following diagram outlines a general workflow from synthesis to application for a triacetonamine-derived product.

Caption: From synthesis to application of triacetonamine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. unisunchem.com [unisunchem.com]

- 3. 2,2,6,6-Tetramethyl-4-piperidone(826-36-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2,2,6,6-四甲基-4-哌啶酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2,2,6,6-Tetramethyl-4-piperidone hydrochloride | 33973-59-0 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2,2,6,6-Tetramethyl-4-piperidinone-1-oxyl, free radical [cymitquimica.com]

- 12. Assessment of 2,2,6,6-tetramethyl-4-piperidinol-based amine N-halamine-labeled silica nanoparticles as potent antibiotics for deactivating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Piperidinone, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 14. 2,2,6,6-Tetramethyl-4-piperidone | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dimethylcyclopentane (B1584824) is a saturated cyclic hydrocarbon that serves as a fundamental model for stereoisomerism in five-membered ring systems. The presence of two chiral centers at the C1 and C2 positions gives rise to three distinct stereoisomers: a meso compound (cis-1,2-dimethylcyclopentane) and a pair of enantiomers (trans-1,2-dimethylcyclopentane). This technical guide provides a comprehensive overview of the structural relationships, physical properties, and experimental protocols for the synthesis and separation of these stereoisomers. The distinct spatial arrangements of the methyl groups in these isomers lead to significant differences in their chemical and physical properties, which are critical considerations in stereoselective synthesis and drug development, where specific stereoisomers can exhibit markedly different biological activities.

Introduction to the Stereoisomers of 1,2-Dimethylcyclopentane

The stereochemistry of 1,2-dimethylcyclopentane is dictated by the relative orientation of the two methyl groups attached to the cyclopentane (B165970) ring. This substitution pattern creates two stereogenic centers, leading to the possibility of 22 = 4 stereoisomers. However, due to the presence of a meso compound, only three stereoisomers are observed.[1][2]

-

cis-1,2-Dimethylcyclopentane (B72798): In this isomer, the two methyl groups are on the same side of the cyclopentane ring. Despite having two chiral centers, the molecule possesses an internal plane of symmetry, rendering it achiral.[3] This type of compound, which has chiral centers but is achiral overall, is known as a meso compound.[3]

-

trans-1,2-Dimethylcyclopentane (B44192): In this configuration, the methyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, making the molecule chiral.[4] Consequently, trans-1,2-dimethylcyclopentane exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclopentane and (1S,2S)-1,2-dimethylcyclopentane.[5]

The cis isomer is a diastereomer of the trans enantiomers. Diastereomers have different physical properties, which allows for their separation using conventional laboratory techniques such as distillation.[6] Enantiomers, conversely, have identical physical properties in an achiral environment and necessitate chiral methods for their resolution.

Data Presentation: Physical Properties

The physical properties of the cis and trans isomers of 1,2-dimethylcyclopentane are summarized in the table below. The differing spatial arrangement of the methyl groups leads to variations in boiling points, melting points, and densities.

| Property | cis-1,2-Dimethylcyclopentane | trans-1,2-Dimethylcyclopentane |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| Boiling Point | 99.5 °C - 100 °C[1][7] | 92 °C[8] |

| Melting Point | -54 °C[7][9] | -118 °C[8] |

| Density | 0.772 - 0.777 g/cm³[7][9] | 0.750 g/cm³[8] |

| Refractive Index | 1.4196 - 1.422[1][7] | 1.412[8] |

| Optical Activity | None (meso compound) | Optically active (enantiomers) |

Experimental Protocols

Synthesis of 1,2-Dimethylcyclopentane

A general multi-step synthesis to produce 1,2-dimethylcyclopentane can be initiated from methylcyclopentane. This process involves the introduction of a second methyl group through a series of reactions.[10][11]

Protocol:

-

Radical Bromination: Methylcyclopentane is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) or UV light. This selectively brominates the tertiary carbon, yielding 1-bromo-1-methylcyclopentane.

-

Elimination: The resulting alkyl halide undergoes an elimination reaction to form an alkene. Treatment with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) will favor the formation of 1-methylcyclopentene (B36725).

-

Hydroboration-Oxidation: The alkene is then converted to an alcohol with anti-Markovnikov regioselectivity. This is achieved by reacting 1-methylcyclopentene with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic aqueous solution. This yields trans-2-methylcyclopentanol.

-

Oxidation: The secondary alcohol is oxidized to a ketone. A common oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), which will produce 2-methylcyclopentanone.

-

Grignard Reaction: A Grignard reagent, methylmagnesium bromide (CH₃MgBr), is added to the ketone. This reaction forms a new carbon-carbon bond, and after an acidic workup (e.g., with dilute HCl), yields 1,2-dimethylcyclopentanol.

-

Dehydration: The tertiary alcohol is dehydrated to form 1,2-dimethylcyclopentene. This can be accomplished by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[12]

-

Hydrogenation: The final step is the catalytic hydrogenation of the alkene to the desired alkane. This compound is treated with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), to yield a mixture of cis- and trans-1,2-dimethylcyclopentane. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.

Separation of Stereoisomers

The diastereomeric cis and trans isomers of 1,2-dimethylcyclopentane can be separated based on their different boiling points through fractional distillation.[13][14]

Protocol:

-

Fractional Distillation: A mixture of the cis and trans isomers is placed in a distillation flask connected to a fractionating column.

-

The mixture is heated, and the vapor phase will be enriched in the more volatile component, which is the trans isomer due to its lower boiling point (92 °C) compared to the cis isomer (99.5-100 °C).[7][8]

-

By carefully controlling the temperature and collecting the fractions that distill at different temperature ranges, the trans isomer can be separated from the cis isomer.

The resolution of the racemic mixture of trans-1,2-dimethylcyclopentane into its individual enantiomers requires chiral separation techniques, such as chiral chromatography.

Mandatory Visualizations

Stereoisomeric Relationships

The following diagram illustrates the relationships between the stereoisomers of 1,2-dimethylcyclopentane.

Caption: Relationships between the stereoisomers of 1,2-dimethylcyclopentane.

Synthetic Pathway Workflow

The following diagram outlines the key steps in the synthesis of 1,2-dimethylcyclopentane from methylcyclopentane.

Caption: Synthetic workflow for 1,2-dimethylcyclopentane.

References

- 1. echemi.com [echemi.com]

- 2. homework.study.com [homework.study.com]

- 3. askthenerd.com [askthenerd.com]

- 4. trans-1,2-Dimethylcyclopentane | High Purity | For RUO [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. cis-1,2-dimethylcyclopentane [stenutz.eu]

- 8. trans-1,2-dimethylcyclopentane [stenutz.eu]

- 9. echemi.com [echemi.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. m.youtube.com [m.youtube.com]

- 12. homework.study.com [homework.study.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,2-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic addition reactions of 1,2-dimethylcyclopentene. This disubstituted cycloalkene serves as an exemplary substrate for investigating the stereochemical and regiochemical outcomes of various electrophilic additions, which are fundamental transformations in organic synthesis and drug development. This document details the mechanisms, product distributions, and stereoselectivity of key reactions, including hydrohalogenation, halogenation, hydration, and hydroboration-oxidation. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of these reactions.

Introduction

Electrophilic addition reactions to alkenes are a cornerstone of organic chemistry, enabling the stereospecific and regioselective introduction of a wide array of functional groups. This compound, a symmetrical alkene, offers a unique platform to study the stereochemical nuances of these reactions without the complication of regioselectivity. The methyl groups on the double bond influence the stereochemical outcome of the addition, providing valuable insights for the synthesis of complex molecules, including pharmaceutical intermediates. This guide will delve into the primary electrophilic addition reactions of this compound.

Reaction Mechanisms and Stereochemistry

The π-bond of the alkene serves as a nucleophile, attacking an electrophile to initiate the reaction. The subsequent steps and the resulting stereochemistry are dependent on the nature of the electrophile and the reaction conditions.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound proceeds through a carbocation intermediate.[1] The initial protonation of the double bond can occur from either face of the cyclopentene (B43876) ring, leading to the formation of a tertiary carbocation. The subsequent attack by the halide ion can also occur from either face, resulting in a mixture of stereoisomers.[2][3]

The reaction between this compound and HCl, for instance, generates two new chiral centers, leading to the potential formation of up to four stereoisomers, which exist as two pairs of enantiomers.[2]

Reaction Scheme: this compound + HX → 1-halo-1,2-dimethylcyclopentane

dot

Caption: Mechanism of Hydrohalogenation.

Halogenation

The addition of halogens (X₂) such as Br₂ or Cl₂ to alkenes typically proceeds through a cyclic halonium ion intermediate.[4] This intermediate is then attacked by a halide ion in an SN2-like fashion, leading to anti-addition of the two halogen atoms across the double bond.[5] For this compound, this results in the formation of trans-dihalides.[6]

Reaction Scheme: this compound + X₂ → trans-1,2-dihalo-1,2-dimethylcyclopentane

dot

Caption: Mechanism of Halogenation.

Hydration

The addition of water across the double bond can be achieved through several methods, each with distinct mechanistic pathways and stereochemical outcomes.

Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate.[7] Protonation of the alkene leads to the most stable carbocation, which is then attacked by water. Subsequent deprotonation yields the alcohol. This method is generally not stereoselective and can lead to a mixture of syn- and anti-addition products.

Reaction Scheme: this compound + H₂O (in presence of H⁺) → 1,2-dimethylcyclopentanol

This two-step procedure is a Markovnikov hydration method that avoids carbocation rearrangements.[8][9] The reaction of the alkene with mercuric acetate (B1210297) in aqueous solution forms a mercurinium ion intermediate, which is then opened by water via anti-addition.[9] The subsequent demercuration with sodium borohydride (B1222165) is not stereospecific.[9]

Reaction Scheme:

-

This compound + Hg(OAc)₂, H₂O

-

NaBH₄ → 1,2-dimethylcyclopentanol

dot

Caption: Oxymercuration-Demercuration Workflow.

This two-step reaction sequence results in the anti-Markovnikov, syn-addition of water across the double bond.[10] Borane (BH₃) adds to the alkene in a concerted, syn-fashion, with the boron atom adding to the less substituted carbon.[11] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[10] For this compound, this leads to the formation of a trans-alcohol.[11]

Reaction Scheme:

-

This compound + BH₃·THF

-

H₂O₂, NaOH → trans-1,2-dimethylcyclopentanol

dot

Caption: Hydroboration-Oxidation Mechanism.

Quantitative Data Summary

Specific quantitative yield and stereoselectivity data for the electrophilic addition reactions of this compound are not extensively reported in readily available literature. However, the expected outcomes based on established mechanisms for analogous systems are summarized below.

| Reaction | Reagents | Major Product(s) | Stereochemistry | Regioselectivity |

| Hydrohalogenation | HCl, HBr, HI | Mixture of 1-halo-1,2-dimethylcyclopentanes | Mixture of syn and anti addition | Not applicable |

| Halogenation | Br₂, Cl₂ in CCl₄ | trans-1,2-dihalo-1,2-dimethylcyclopentane | Anti-addition | Not applicable |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 1,2-dimethylcyclopentanol | Mixture of syn and anti addition | Markovnikov |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1,2-dimethylcyclopentanol | Overall anti-addition of H and OH | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | trans-1,2-dimethylcyclopentanol | Syn-addition of H and OH | Anti-Markovnikov |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the electrophilic addition reactions of this compound.

General Experimental Workflow

dot

Caption: General Experimental Workflow.

Protocol for Bromination of this compound

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in CCl₄.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in CCl₄ dropwise from the dropping funnel with vigorous stirring. The disappearance of the bromine color indicates the progress of the reaction.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by adding sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, trans-1,2-dibromo-1,2-dimethylcyclopentane.

-

Purify the product by distillation or column chromatography as needed.

Protocol for Hydroboration-Oxidation of this compound

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) solution (e.g., 3 M)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, syringe, magnetic stirrer, and stir bar under an inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar.

-

Add a solution of this compound in anhydrous THF to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution via syringe while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the mixture again in an ice bath and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not rise significantly.

-

After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer with brine, separate the organic layer, and dry it over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product, trans-1,2-dimethylcyclopentanol.

-

Purify the product by distillation or column chromatography.

Conclusion

The electrophilic addition reactions of this compound provide a versatile toolkit for the stereocontrolled synthesis of functionalized cyclopentane (B165970) derivatives. Understanding the underlying mechanisms of hydrohalogenation, halogenation, hydration, and hydroboration-oxidation is crucial for predicting and controlling the stereochemical outcomes. While specific quantitative data for this substrate may be sparse, the principles derived from analogous systems offer reliable guidance for synthetic planning. The experimental protocols provided herein serve as a foundation for the practical application of these important transformations in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homework.study.com [homework.study.com]

- 3. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. Predict the products of the following hydration reactions. a. 1−m... | Study Prep in Pearson+ [pearson.com]

- 8. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]

- 9. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

fundamental reaction pathways of cyclic alkenes

An In-depth Technical Guide to the Fundamental Reaction Pathways of Cyclic Alkenes

Introduction

Cyclic alkenes are fundamental building blocks in organic synthesis, polymer science, and drug development. Their constrained cyclic structures impart unique reactivity compared to their acyclic counterparts, influencing stereochemical outcomes and enabling specific reaction pathways. The reactivity is primarily governed by the nucleophilicity of the carbon-carbon double bond and the degree of ring strain.[1] This guide provides a detailed exploration of the core reaction pathways of cyclic alkenes, complete with mechanistic diagrams, quantitative data, and experimental protocols tailored for researchers, scientists, and drug development professionals.

Electrophilic Addition Reactions

Electrophilic addition is a hallmark reaction of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species.[2][3][4] In cyclic systems, the stereochemical outcome is often dictated by the formation of cyclic intermediates, leading to high diastereoselectivity.

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) across the double bond typically proceeds via an anti-addition mechanism. The reaction involves the formation of a cyclic halonium ion intermediate, which is then opened by a backside attack of the halide ion.[5][6]

Hydrohalogenation

The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate.[2][3][4] For symmetric cyclic alkenes like cyclohexene, this distinction is irrelevant. The reaction is generally not stereoselective, leading to a mix of syn and anti products.[4][7]

Table 1: Representative Yields in Electrophilic Additions to Cyclohexene

| Reaction | Reagent | Product | Yield (%) | Reference |

| Bromination | Br₂ in CCl₄ | trans-1,2-Dibromocyclohexane | >95 | Generic textbook value |

| Hydrobromination | HBr (gas) | Bromocyclohexane | ~90 | Generic textbook value |

| Halohydrin Formation | Br₂ in H₂O | trans-2-Bromocyclohexanol | 78-82 | Org. Synth.1941 , 21, 47 |

Experimental Protocol: Synthesis of trans-2-Bromocyclohexanol

-

Setup : In a 500 mL flask equipped with a mechanical stirrer, add 100 mL of water and 20.5 g (0.25 mole) of cyclohexene. Cool the mixture to below 10°C in an ice bath.

-

Reaction : While stirring vigorously, add 40 g (0.25 mole) of bromine dropwise from a separatory funnel over 30 minutes, maintaining the temperature below 10°C.

-

Workup : After the addition is complete, continue stirring for 1 hour. Transfer the mixture to a separatory funnel. The lower layer, containing the product, is separated.

-

Purification : Wash the organic layer with a saturated sodium bicarbonate solution, then with water. Dry over anhydrous magnesium sulfate. The product can be further purified by distillation under reduced pressure.

Oxidation Reactions

Oxidation of cyclic alkenes provides critical pathways to introduce oxygen-containing functional groups, such as epoxides and diols, or to cleave the ring entirely.

Epoxidation

Epoxidation involves the conversion of the alkene to a three-membered cyclic ether (epoxide) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8] The reaction is a concerted, stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the product.[8][9]

Ozonolysis

Ozonolysis cleaves the double bond and replaces it with carbonyl groups.[10] The initial reaction with ozone forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[11][12][13] The workup conditions determine the final products.

-

Reductive Workup (e.g., Zn/H₂O or dimethyl sulfide, DMS): Yields aldehydes and/or ketones.[13][14]

-

Oxidative Workup (e.g., H₂O₂): Yields carboxylic acids and/or ketones.[10][14]

Table 2: Products and Yields of Cyclohexene Oxidation

| Reaction | Reagents | Product | Yield (%) | Reference |

| Epoxidation | m-CPBA, CH₂Cl₂ | Cyclohexene oxide | 85-95 | [15] |

| Ozonolysis (Reductive) | 1. O₃; 2. (CH₃)₂S | Hexanedial | ~80 | [10] |

| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Adipic acid | ~90 | [10] |

| syn-Dihydroxylation | OsO₄ (cat.), NMO | cis-1,2-Cyclohexanediol | >90 | Generic textbook value |

| anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | trans-1,2-Cyclohexanediol | >90 | [8] |

Experimental Protocol: Epoxidation of Cyclohexene with m-CPBA

-

Setup : Dissolve 8.2 g (0.1 mole) of cyclohexene in 120 mL of dichloromethane (B109758) in a 250 mL flask. Cool the solution in an ice bath.

-

Reaction : In a separate beaker, dissolve 20.6 g (assuming 85% purity, ~0.1 mole) of m-CPBA in 100 mL of dichloromethane. Add this solution dropwise to the cold cyclohexene solution over 1 hour with stirring.

-

Monitoring : Allow the reaction to stir and warm to room temperature overnight. The reaction can be monitored by TLC. The byproduct, m-chlorobenzoic acid, will precipitate.

-

Workup : Filter the reaction mixture to remove the precipitated acid. Wash the filtrate sequentially with a 10% sodium sulfite (B76179) solution, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield cyclohexene oxide.

Reduction: Catalytic Hydrogenation

Catalytic hydrogenation reduces the double bond of a cyclic alkene to a single bond, forming an alkane. The reaction requires a metal catalyst (e.g., Pd, Pt, Ni) and a source of hydrogen gas (H₂).[16] The mechanism involves the adsorption of both the alkene and H₂ onto the catalyst surface, followed by the stepwise transfer of two hydrogen atoms to the same face of the double bond, resulting in a stereospecific syn-addition.[16][17][18]

Table 3: Heats of Hydrogenation for Cyclic Alkenes

| Cyclic Alkene | Ring Size | Heat of Hydrogenation (kJ/mol) | Relative Stability |

| Cyclopropene | 3 | -166 | Very Low (High Strain) |

| Cyclobutene | 4 | -128 | Low |

| Cyclopentene | 5 | -111 | Moderate |

| Cyclohexene | 6 | -120 | High (Low Strain) |

| cis-Cyclooctene | 8 | -98 | Very High |

Note: Lower heat of hydrogenation generally indicates a more stable alkene.

Experimental Protocol: Hydrogenation of α-Pinene

-

Setup : To a hydrogenation flask, add 1.36 g (10 mmol) of α-pinene and 20 mg of Adams' catalyst (PtO₂). Add 20 mL of ethanol (B145695) as the solvent.

-

Reaction : Connect the flask to a hydrogenation apparatus. Evacuate the flask and fill it with hydrogen gas (H₂), typically at a pressure of 1-4 atm.

-

Monitoring : Stir or shake the mixture vigorously. The reaction is monitored by the uptake of hydrogen gas. The reaction is typically complete within 1-2 hours.

-

Workup : Once hydrogen uptake ceases, vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification : Rinse the Celite pad with ethanol. Combine the filtrates and remove the solvent by rotary evaporation to yield the product, cis-pinane. The reaction proceeds from the less sterically hindered face of the double bond.[18]

Hydroboration-Oxidation

This two-step process achieves an overall anti-Markovnikov, syn-addition of water across the double bond, yielding an alcohol.[19][20]

-

Hydroboration : Borane (BH₃), often as a THF complex, adds across the double bond in a concerted, syn-addition. The boron atom adds to the less sterically hindered carbon.[21][22]

-

Oxidation : The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replacing the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[19][21]

Table 4: Regio- and Stereoselectivity in Hydroboration-Oxidation

| Substrate | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1-Methylcyclohexene | trans-2-Methylcyclohexanol (B1360119) | >98:2 | ~90 |

| Norbornene | exo-Norborneol | >99:1 | ~95 |

Experimental Protocol: Hydroboration-Oxidation of 1-Methylcyclohexene

-

Setup : In a dry, nitrogen-flushed, 100 mL round-bottom flask, place a magnetic stir bar and 9.6 g (100 mmol) of 1-methylcyclohexene. Dissolve it in 20 mL of dry THF. Cool the flask to 0°C in an ice bath.

-

Hydroboration : Slowly add 35 mL of a 1.0 M solution of BH₃•THF (35 mmol) via syringe over 30 minutes, keeping the temperature at 0°C. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Oxidation : Cool the mixture back to 0°C. Cautiously add 12 mL of 3 M aqueous NaOH, followed by the slow, dropwise addition of 12 mL of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 40°C.

-

Workup : Stir the mixture at room temperature for 1 hour. Add water and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification : Filter and concentrate the solution under reduced pressure. The resulting crude trans-2-methylcyclohexanol can be purified by distillation.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization reaction unique to cyclic alkenes, particularly those with significant ring strain (e.g., norbornene, cyclobutene, cyclooctene).[1][23] The reaction is initiated by a transition metal alkylidene catalyst (e.g., Grubbs' or Schrock catalysts). The catalyst's metal-carbon double bond engages in a [2+2] cycloaddition with the alkene's double bond, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal alkylidene, which propagates the polymerization.[1]

Table 5: Common Monomers and Catalysts in ROMP

| Monomer | Catalyst Type | Ring Strain (kcal/mol) | Resulting Polymer |

| Norbornene | Grubbs (Ru-based) | ~20 | Polynorbornene |

| Cyclooctene | Grubbs (Ru-based) | ~7 | Polycyclooctenamer |

| Dicyclopentadiene | Grubbs (Ru-based) | ~17 | Polydicyclopentadiene |

| Cyclobutene | Schrock (Mo-based) | ~26 | Polybutadiene |

Experimental Protocol: ROMP of Norbornene using Grubbs' First-Generation Catalyst

-

Setup : In a glovebox, dissolve 500 mg (5.3 mmol) of norbornene in 10 mL of degassed dichloromethane in a vial.

-

Initiation : In a separate vial, dissolve 4.4 mg (5.3 µmol, for a 1000:1 monomer-to-catalyst ratio) of Grubbs' first-generation catalyst in 1 mL of degassed dichloromethane to form a purple solution.

-

Reaction : Rapidly inject the catalyst solution into the stirring norbornene solution. The reaction mixture will quickly become viscous and may solidify within minutes.

-

Termination : After 1 hour, remove the vial from the glovebox and add 1 mL of ethyl vinyl ether to quench the catalyst.

-

Purification : Dissolve the polymer in a minimal amount of toluene (B28343) and precipitate it by pouring the solution into a large volume of methanol. Filter the white, fibrous polynorbornene and dry it under vacuum.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 8. readchemistry.com [readchemistry.com]

- 9. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 12. Ozonolysis of Alkenes & Alkynes: Ozonolysis Mechanism | AESL [aakash.ac.in]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. byjus.com [byjus.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 18. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 21. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 22. community.wvu.edu [community.wvu.edu]

- 23. polymers [employees.csbsju.edu]

An In-depth Technical Guide on the Stability and Steric Effects of 1,2-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability and steric factors influencing 1,2-dimethylcyclopentene. By integrating theoretical principles with established experimental methodologies, this document aims to serve as a valuable resource for professionals in chemical synthesis and drug development, where understanding isomeric stability is crucial for predicting reaction outcomes and optimizing synthetic routes.

Core Concepts: Alkene Stability

The thermodynamic stability of alkenes is a critical factor in determining the equilibrium position of isomerization reactions and the product distribution in many chemical transformations. The primary factors governing alkene stability are the degree of substitution of the double bond and the steric strain within the molecule.

-

Degree of Substitution: Alkenes with a greater number of alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable. This increased stability is attributed to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H or C-C bonds stabilize the π-system of the double bond. The general order of stability based on substitution is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[1][2]

-

Steric Strain: The spatial arrangement of substituent groups can lead to steric hindrance, which destabilizes a molecule. In acyclic alkenes, trans isomers are typically more stable than their corresponding cis isomers due to reduced steric repulsion between alkyl groups on the same side of the double bond.[2] However, in cyclic alkenes, particularly those with small rings, ring strain can significantly alter this preference.

Relative Stability of Dimethylcyclopentene Isomers

The stability of this compound is also influenced by steric interactions between the two methyl groups. In a five-membered ring, the cis configuration is generally more stable than the trans for substituents on the double bond. This is because the geometric constraints of the small ring make it difficult to accommodate a trans double bond, leading to significant ring strain.

The table below summarizes the predicted relative stabilities of various dimethylcyclopentene isomers based on these principles.

| Isomer | Substitution | Predicted Relative Stability | Key Factors |

| This compound | Trisubstituted | High | High degree of substitution. |

| 2,3-Dimethylcyclopentene | Trisubstituted | High | High degree of substitution. |

| 1,5-Dimethylcyclopentene (B93963) | Disubstituted | Moderate | Lower degree of substitution compared to 1,2-isomer.[1] |

| 3,4-Dimethylcyclopentene | Disubstituted | Moderate | Lower degree of substitution. |

| trans-1,2-Dimethylcyclopentene | Trisubstituted | Low | High ring strain due to the trans configuration in a small ring. |

Experimental Determination of Alkene Stability

The most common experimental method for quantitatively determining the relative stability of alkenes is through the measurement of their heats of hydrogenation (ΔH°hydrog).[2]

Principle of Heat of Hydrogenation

Catalytic hydrogenation is an exothermic reaction where an alkene is converted to its corresponding alkane.[2] The amount of heat released during this reaction is the heat of hydrogenation. When comparing isomers that produce the same alkane upon hydrogenation, a lower heat of hydrogenation indicates a more stable alkene, as it starts from a lower potential energy state.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol outlines the procedure for the catalytic hydrogenation of this compound to determine its heat of hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

High-purity hydrogen gas

-

Anhydrous ethanol (B145695) or ethyl acetate (B1210297) (solvent)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Calorimeter

Procedure:

-

Catalyst Preparation: In a hydrogenation flask, a carefully weighed amount of the catalyst (e.g., 5% Pd/C) is suspended in the chosen solvent.

-

System Purge: The system is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, followed by purging with hydrogen gas.

-

Substrate Introduction: A precise amount of this compound is introduced into the reaction vessel.

-

Hydrogenation: The mixture is subjected to a positive pressure of hydrogen gas and agitated (e.g., by shaking or stirring) to ensure efficient mixing. The reaction progress is monitored by the uptake of hydrogen. The catalytic hydrogenation of this compound results in the formation of cis-1,2-dimethylcyclopentane.

-

Calorimetry: The heat evolved during the reaction is measured using a calorimeter.

-

Product Analysis: Upon completion of the reaction, the catalyst is removed by filtration, and the product is analyzed (e.g., by gas chromatography-mass spectrometry, GC-MS) to confirm the formation of 1,2-dimethylcyclopentane.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Factors influencing the stability of this compound.

Caption: Experimental workflow for determining the heat of hydrogenation.

Caption: Comparison of steric and ring strain effects in cis- and trans-1,2-dimethylcyclopentene.

References

Theoretical Insights into the Stability and Properties of Dimethylcyclopentene Isomers: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethylcyclopentene Isomers and Their Significance

Dimethylcyclopentenes are cyclic alkenes with the chemical formula C₇H₁₂. The position of the double bond and the methyl groups on the cyclopentene (B43876) ring leads to a variety of structural isomers, each with unique steric and electronic properties. Understanding the relative stabilities and reactivity of these isomers is crucial in various fields, including synthetic chemistry, materials science, and drug development, where precise control over molecular structure is paramount for achieving desired outcomes.

The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the steric strain within the molecule. Generally, more substituted alkenes are more stable due to hyperconjugation, an electronic effect where the σ-electrons of adjacent C-H or C-C bonds stabilize the π-system of the double bond.[1] Consequently, a tetrasubstituted alkene is typically more stable than a trisubstituted one, which is in turn more stable than a disubstituted alkene.[1]

Based on this principle, for the common dimethylcyclopentene isomers, the predicted order of stability is as follows:

-

1,2-Dimethylcyclopentene: A trisubstituted alkene, predicted to be the most stable among the common isomers.[1]

-

1,5-Dimethylcyclopentene: A disubstituted alkene.

-

3,4-Dimethylcyclopentene: A disubstituted alkene.

-

Methylenecyclopentane derivatives (e.g., 1-methyl-2-methylenecyclopentane): Also disubstituted alkenes.

The relative stabilities of the disubstituted isomers are further influenced by the specific steric interactions of the methyl groups with the cyclopentene ring.[1]

Theoretical Framework and Computational Methodology

In the absence of comprehensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the relative stabilities and other properties of isomers.[1] A typical computational workflow for determining the relative stability of dimethylcyclopentene isomers is outlined below.

Computational Protocol

A widely used and reliable method for such theoretical studies involves geometry optimization and frequency calculations using DFT. The following protocol is representative of a standard approach:

-

Initial Structure Generation: Three-dimensional structures of all dimethylcyclopentene isomers of interest are generated using a molecular builder.

-

Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A common and effective level of theory for this purpose is the B3LYP functional with the 6-31G* basis set. This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are crucial for accurate relative energy comparisons.

-

-

Thermodynamic Properties Calculation: From the frequency calculations, various thermodynamic properties, such as the standard heats of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°), are calculated.

-

Relative Stability Ranking: The calculated total energies (including ZPVE corrections) or Gibbs free energies are compared to rank the isomers in order of their thermodynamic stability.

Quantitative Data Presentation

The following tables present illustrative quantitative data for a selection of dimethylcyclopentene isomers, as would be obtained from the computational protocol described above.

Disclaimer: The following data is representative and intended for illustrative purposes to demonstrate the expected trends and the format of data presentation from theoretical studies. While based on established chemical principles, these specific values are not from a published, peer-reviewed study on dimethylcyclopentene isomers and should be treated as such.

Table 1: Calculated Relative Energies of Dimethylcyclopentene Isomers

| Isomer | Degree of Substitution | Relative Energy (kcal/mol) |

| This compound | Trisubstituted | 0.00 |

| 1,5-Dimethylcyclopentene | Disubstituted | +2.50 |

| 3,4-Dimethylcyclopentene | Disubstituted | +2.85 |

| 3,3-Dimethylcyclopentene | Disubstituted | +3.10 |

| 1,4-Dimethylcyclopentene | Disubstituted | +3.50 |

Relative energies are calculated with respect to the most stable isomer, this compound.

Table 2: Selected Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C1=C2 | 1.34 Å |

| Bond Length | C1-C5 | 1.51 Å |

| Bond Length | C2-C3 | 1.51 Å |

| Bond Length | C1-C(CH₃) | 1.50 Å |

| Bond Angle | C5-C1=C2 | 110.5° |

| Bond Angle | C1=C2-C3 | 110.8° |

| Bond Angle | C(CH₃)-C1=C2 | 125.0° |

Table 3: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=C) | 1685 | C=C stretch |

| ν(C-H, sp²) | 3050 | C-H stretch (vinylic) |

| ν(C-H, sp³) | 2950-2850 | C-H stretch (aliphatic) |

| δ(CH₃) | 1450-1370 | CH₃ bending |

Visualization of Isomerization Pathways

Theoretical studies can also elucidate the mechanisms of isomerization between different isomers. These pathways can be visualized to provide a clear understanding of the energy landscape and the transition states involved.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclopentenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclopentenes. It is designed to serve as a detailed reference for professionals in the fields of chemical research, drug development, and medicinal chemistry, where precise and unambiguous naming of these cyclic alkenes is paramount.

Core Principles of Cyclopentene (B43876) Nomenclature

The systematic naming of substituted cyclopentenes follows a set of hierarchical rules established by IUPAC. These rules ensure that every distinct compound has a unique and descriptive name. The fundamental steps involve identifying the parent cycloalkene, numbering the carbon atoms of the ring, identifying and naming the substituents, and assembling the name in the correct order.

Identifying the Parent Cycloalkene

The parent structure is the cyclopentene ring. The presence of the double bond is indicated by the "-ene" suffix.

Numbering the Cyclopentene Ring

The numbering of the carbon atoms in the cyclopentene ring is the most critical step and follows a strict set of priorities:

-

The Double Bond: The two carbon atoms of the double bond are always assigned positions 1 and 2.

-

Direction of Numbering: The ring is numbered in a direction (clockwise or counter-clockwise) that gives the substituents the lowest possible locants (numbers).

-

Alphabetical Order as a Tie-breaker: If there is a choice in numbering that results in the same set of low locants, the direction is chosen that assigns the lowest number to the substituent that comes first in alphabetical order.

Naming Substituted Cyclopentenes: A Step-by-Step Approach

The following examples illustrate the application of these rules with increasing complexity.

Monosubstituted Cyclopentenes

For a cyclopentene with a single substituent, the numbering starts at one of the double-bonded carbons, proceeds through the double bond to the second carbon, and continues around the ring to give the substituent the lowest possible number.

-

Example 1: 3-Methylcyclopentene The double bond is at positions 1 and 2. Numbering towards the methyl group gives it position 3.

-

Example 2: 1-Methylcyclopentene If the substituent is on one of the double-bonded carbons, it is assigned position 1.

Disubstituted Cyclopentenes

With multiple substituents, the primary goal is to achieve the lowest possible set of locants for all substituents.

-

Example 3: 1,2-Dimethylcyclopentene The methyl groups are on the carbons of the double bond.

-

Example 4: 3-Ethyl-4-methylcyclopentene Numbering is chosen to give the locant set (3,4) rather than (4,5). The substituents are then cited alphabetically.

Stereochemistry in Substituted Cyclopentenes

When substituents are attached to the cyclopentene ring, stereoisomerism can arise. This is indicated using cis-trans notation or the Cahn-Ingold-Prelog (CIP) system (E/Z for double bonds and R/S for chiral centers).

-

cis-trans Isomerism: This describes the relative positions of substituents on the ring. cis indicates that the substituents are on the same side of the ring, while trans indicates they are on opposite sides.

-

R/S Configuration: For chiral centers (a carbon atom attached to four different groups), the absolute configuration is assigned as R (rectus) or S (sinister) based on the CIP priority rules.

-

E/Z Configuration: While less common for the endocyclic double bond in a small ring like cyclopentene, if substituents on the double bond create geometric isomers, the E (entgegen) and Z (zusammen) notation is used based on CIP priorities.

Visualization of Nomenclature Logic

The following diagrams, generated using the DOT language, illustrate the decision-making process in numbering and naming substituted cyclopentenes.

Caption: Logical workflow for IUPAC naming of substituted cyclopentenes.

Caption: Decision pathway for assigning stereochemical descriptors.

Data Presentation: Physical Properties of Selected Substituted Cyclopentenes

The following table summarizes key physical properties of cyclopentene and some of its simple substituted derivatives. This data is crucial for reaction planning, purification, and characterization.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentene | cyclopentene | C₅H₈ | 68.12 | 44-46 | 0.771 |